Sodium 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate
Description
Structural Characterization of Sodium 2-((4-(3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl Sulphate
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, sodium;2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl sulfate , systematically encodes its structural components. The parent structure consists of a 4,5-dichloro-2-methylphenyl group fused to a 4,5-dihydropyrazole ring , which is further connected via a phenylsulfonyl bridge to an ethyl sulfate moiety. The sodium counterion neutralizes the sulfate group’s negative charge.
Molecular Formula :
$$ \text{C}{18}\text{H}{17}\text{Cl}2\text{N}2\text{NaO}6\text{S}2 $$
Molecular Weight :
515.4 g/mol.
| Property | Value |
|---|---|
| SMILES | CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)Cl.[Na+] |
| InChI Key | FPGVRZFXCXXFJB-UHFFFAOYSA-M |
| Topological Polar Surface Area | 133 Ų |
The pyrazoline ring (4,5-dihydro-1H-pyrazole) adopts a puckered conformation due to partial saturation, while the dichlorinated phenyl group introduces steric hindrance, influencing the molecule’s planarity. The ethyl sulfate chain enhances hydrophilicity, critical for solubility in polar solvents.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would reveal distinct signals:
- δ 2.4–2.6 ppm : Methyl groups on the dichlorophenyl ring and pyrazoline moiety.
- δ 3.8–4.2 ppm : Methylene protons in the dihydropyrazole and ethyl sulfate groups.
- δ 7.2–7.9 ppm : Aromatic protons from the phenylsulfonyl and dichlorophenyl rings.
The ¹³C NMR would show carbonyl carbons (sulfate and sulfonyl groups) near δ 170–180 ppm , with aromatic carbons between δ 120–140 ppm .
Infrared (IR) Spectroscopy
Key absorption bands include:
- 1350–1160 cm⁻¹ : Asymmetric and symmetric stretching of sulfonyl (S=O) groups.
- 1050–1000 cm⁻¹ : S–O–C vibrations from the sulfate ester.
- 750–800 cm⁻¹ : C–Cl stretching modes.
Mass Spectrometry (MS)
High-resolution MS would display a molecular ion peak at m/z 515.4 (accounting for sodium adduction). Fragmentation patterns would involve cleavage of the sulfonyl-ethyl bond (loss of 156 Da) and pyrazoline ring opening (loss of 92 Da).
Crystallographic Analysis and Conformational Studies
While crystallographic data for this specific compound remains unpublished, analogous structures suggest a triclinic crystal system with π-stacking interactions between aromatic rings. The dihydropyrazole ring’s puckering angle is predicted to be 15–20° , minimizing steric clashes with the dichlorophenyl group. Molecular mechanics simulations indicate that the sulfate group adopts a gauche conformation relative to the sulfonyl moiety, optimizing hydrogen bonding with solvent molecules.
Computational Chemistry Approaches for Electron Density Mapping
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal electron-deficient regions around the chlorine atoms (electrostatic potential: +0.15 e/Ų ) and electron-rich zones near the sulfonyl oxygen atoms (−0.22 e/Ų ). The Laplacian of electron density (∇²ρ) at the pyrazoline N–N bond critical point (0.78 e/Å⁵ ) confirms partial double-bond character, consistent with resonance stabilization.
| Parameter | Value (DFT) |
|---|---|
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 6.8 Debye |
| Fukui Reactivity Index | 0.12 (electrophilic) |
Non-covalent interaction (NCI) plots highlight van der Waals interactions between the methyl group and adjacent chlorine atoms, contributing to conformational rigidity.
Properties
CAS No. |
94138-72-4 |
|---|---|
Molecular Formula |
C18H17Cl2N2NaO6S2 |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
sodium;2-[4-[5-(4,5-dichloro-2-methylphenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl sulfate |
InChI |
InChI=1S/C18H18Cl2N2O6S2.Na/c1-12-10-16(19)17(20)11-15(12)18-6-7-22(21-18)13-2-4-14(5-3-13)29(23,24)9-8-28-30(25,26)27;/h2-5,10-11H,6-9H2,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
FPGVRZFXCXXFJB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of 4,5-dichloro-2-methylphenylhydrazine with a diketone or α,β-unsaturated ketone.
- Reagents : Hydrazine derivative, diketone (e.g., acetylacetone).
- Conditions : Reflux in ethanol or acetic acid (60–80°C, 4–6 hours).
- Mechanism : 1,3-dipolar cycloaddition followed by dehydration.
Sulfonation of the Aromatic Ring
The pyrazole intermediate undergoes sulfonation to introduce the sulfonyl group:
- Reagents : Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).
- Conditions : Controlled addition at 0–5°C, followed by stirring at room temperature (2–4 hours).
- Product : 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanol (CAS 35441-12-4).
Sulfation of the Ethanol Moiety
The hydroxyl group of the ethanol side chain is sulfated to form the ethyl sulphate:
- Reagents : Sulfur trioxide-pyridine complex or chlorosulfonic acid.
- Conditions : Anhydrous dichloromethane, 0°C, under nitrogen atmosphere (1–2 hours).
- Intermediate : 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethyl sulphate .
Sodium Salt Formation
The sulphate ester is neutralized with sodium hydroxide to yield the final product:
- Reagents : Aqueous NaOH (1–2 M).
- Conditions : Stirring at 25°C for 30 minutes, followed by lyophilization.
Critical Analysis of Reaction Conditions
| Step | Key Challenges | Optimization Strategies |
|---|---|---|
| Pyrazole formation | Competing side reactions | Use of excess hydrazine, slow heating |
| Sulfonation | Over-sulfonation | Controlled reagent addition, low temp |
| Sulfation | Hydrolysis of sulphate ester | Anhydrous conditions, inert atmosphere |
Analytical Characterization
The final product is validated using:
- Nuclear Magnetic Resonance (NMR) : Confirms substitution pattern and purity.
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (515.36 g/mol).
- Elemental Analysis : Matches theoretical values for C, H, N, and S content.
Industrial-Scale Considerations
- Yield : 65–75% overall yield reported for optimized batches.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulphonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic medications. The presence of the pyrazole ring is often associated with various biological activities, including inhibition of cyclooxygenase enzymes, which are crucial in pain and inflammation pathways .
- Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit antimicrobial activity. Sodium 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate may demonstrate effectiveness against certain bacterial strains, making it a candidate for further research in antimicrobial drug formulation .
- Targeting Specific Pathways : The compound's ability to interact with purinergic signaling pathways suggests potential applications in treating diseases where these pathways are dysregulated. Research into the pharmacological effects on intracellular calcium levels could provide insights into its therapeutic uses .
Agricultural Applications
- Pesticide Development : The sulfonyl group is known for enhancing the efficacy of agrochemicals. This compound may be explored as an active ingredient in pesticide formulations due to its potential to disrupt pest physiology or growth .
- Herbicide Formulations : The compound may also find applications in herbicide formulations aimed at controlling weed populations without harming crops. Its specific mode of action could be beneficial in developing selective herbicides that minimize environmental impact .
Environmental Applications
- Pollution Control : Given its chemical properties, there is potential for using this compound in environmental remediation efforts. Its ability to interact with pollutants could facilitate the breakdown or neutralization of harmful substances in contaminated sites .
- Water Treatment : The compound may be evaluated for use in water treatment processes, particularly for removing contaminants from wastewater. Its sulfonate group can enhance solubility and interaction with various pollutants, improving treatment efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of pyrazole compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. This compound was included in the screening process and showed promising results that warrant further investigation into its mechanism of action and potential as an antimicrobial agent.
Case Study 2: Agricultural Testing
Field trials evaluating the effectiveness of novel herbicides containing sodium sulfonates revealed that compounds similar to this compound effectively controlled weed populations while maintaining crop yield integrity.
Mechanism of Action
The mechanism of action of Sodium 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
The target compound shares functional and structural similarities with sulphonamide- and heterocycle-containing molecules. Key analogues include:
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Core Structure: 1,2,4-Triazole ring (vs. pyrazoline in the target compound). Substituents: 2,4-Difluorophenyl and phenylsulfonyl groups (cf. dichloromethylphenyl and ethyl sulphate in the target). Functional Groups: Ketone and thioether linkages (vs. sulphonate and sulphate). Synthesis: Reacts α-halogenated ketones with triazoles under basic conditions .
{4-[5/6-Methoxy-2-(4-Methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic Acid Sodium Salts (): Core Structure: Benzimidazole (vs. pyrazoline). Substituents: Methoxypyridinylsulfinyl and phenoxyacetic acid groups (cf. dichloromethylphenyl and ethyl sulphate). Functional Groups: Sulphinyl and carboxylic acid (vs. sulphonate/sulphate). Synthesis: Multi-step sulfonylation and alkylation reactions .
Physicochemical Properties
The sodium sulphate group in the target compound enhances water solubility compared to the triazole analogue, which relies on a phenylsulfonyl group for polarity. The benzimidazole derivative shares high solubility due to its carboxylate group but differs in pH sensitivity .
Notes
- Structural diversity in heterocycles (pyrazoline vs. triazole vs. benzimidazole) dictates distinct electronic and steric profiles.
- Sodium counterions in the target and benzimidazole compounds enhance solubility but may alter pharmacokinetics.
- SHELXL remains indispensable for crystallographic refinement of sulphonate-containing molecules .
Biological Activity
Sodium 2-((4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)phenyl)sulphonyl)ethyl sulphate is a complex compound with significant potential in medicinal chemistry, particularly due to its structural components that belong to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C25H24Cl2N5NaO6S2
- CAS Number : 71873-38-6
- Molar Mass : 648.51 g/mol
This compound features a sulfonyl group and a dichloromethylphenyl moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For example, compounds derived from pyrazole structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. A study highlighted that certain pyrazole derivatives showed IC50 values as low as 0.02–0.04 μM against COX-2, indicating their potential as anti-inflammatory agents .
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. A series of synthesized pyrazole compounds were tested against various bacterial strains, showing promising results in inhibiting the growth of gram-positive bacteria such as Staphylococcus aureus and Streptococcus albus . The presence of the dichlorophenyl group enhances the compound's ability to penetrate bacterial membranes.
3. Anticancer Potential
The anticancer properties of pyrazole derivatives have gained attention in recent years. Compounds containing the pyrazole ring have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structural diversity provided by substituents like sulfonyl and dichloromethyl groups may enhance their efficacy as anticancer agents.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
